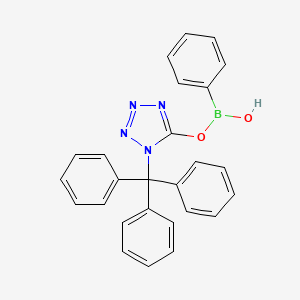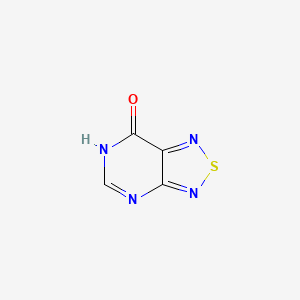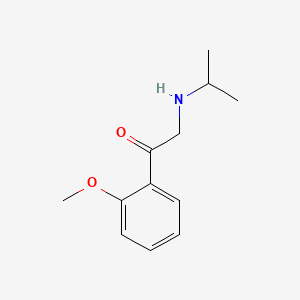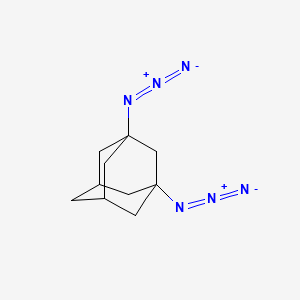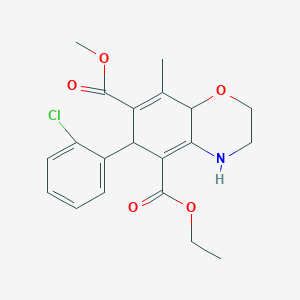
Amlo-DP-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amlodipine can be synthesized through various methods, including the use of different spectrophotometric and high-performance liquid chromatography (HPLC) techniques. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine .
Industrial Production Methods: In industrial settings, amlodipine is often produced using a combination of chemical synthesis and purification techniques. The process typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Amlodipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving amlodipine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of amlodipine include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes like oxidation and hydrolysis .
Wissenschaftliche Forschungsanwendungen
Amlodipine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, amlodipine is extensively researched for its effects on cardiovascular health, including its ability to lower blood pressure and reduce the risk of heart attacks and strokes .
Wirkmechanismus
Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in reduced peripheral vascular resistance and lower blood pressure. The molecular targets of amlodipine include voltage-sensitive calcium channels in the vascular smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to amlodipine include other calcium channel blockers like nifedipine, felodipine, and cilnidipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: Amlodipine is unique among calcium channel blockers due to its long half-life and once-daily dosing regimen. This makes it particularly convenient for patients and enhances compliance with treatment .
Eigenschaften
Molekularformel |
C20H22ClNO5 |
|---|---|
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,8a-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate |
InChI |
InChI=1S/C20H22ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,15,18,22H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
RCMFVPRNIDIAFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(C(=C(C1C3=CC=CC=C3Cl)C(=O)OC)C)OCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
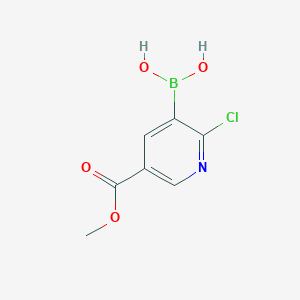

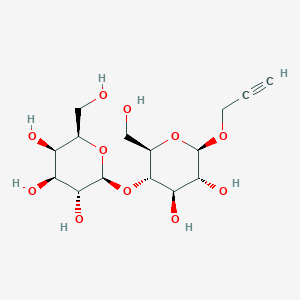
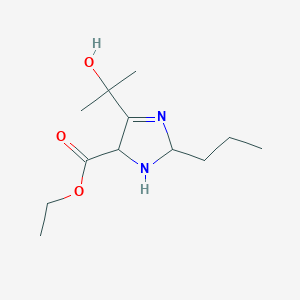
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)


